吡啶硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

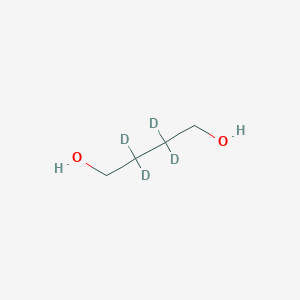

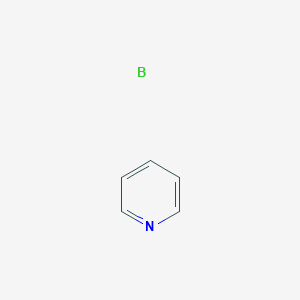

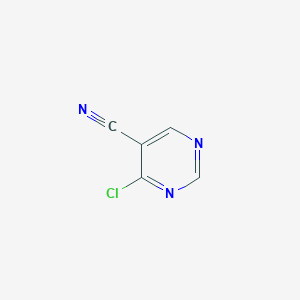

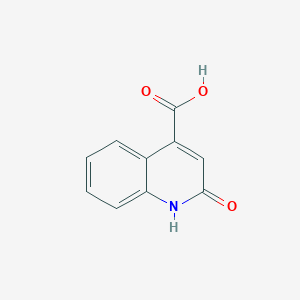

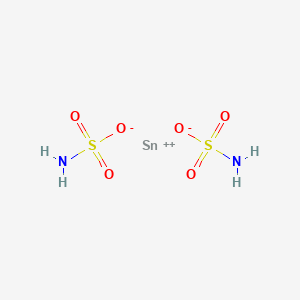

Pyridine borane (PB) is an organoborane compound that is composed of a boron atom bonded to a nitrogen atom of a pyridine ring. It is a white solid that is soluble in most organic solvents. It is an important reagent in organic synthesis and has various applications in a variety of fields, including biochemistry, medicinal chemistry, and material science.

科学研究应用

直接酰胺化催化剂

吡啶硼烷是一种高效的(5 摩尔%)液体催化剂,可用于直接酰胺化各种芳香族和脂肪族羧酸和胺,形成仲胺和叔胺羧酰胺 . 该过程证明了对潜在不相容的卤素、硝基和烯烃官能团的耐受性 .

α-烷基-β-羟基酯的合成

吡啶硼烷用于合成α-烷基-β-羟基酯 . 这些酯类由于其生物活性及其作为合成中间体的用途,在化学的各个领域都很重要 .

3. 用病毒肽段表位偶联的免疫球蛋白 (Igs) 的制备 该化合物也用于制备用病毒肽段表位偶联的免疫球蛋白 (Igs) . 该应用在免疫学和疫苗开发领域尤为重要 .

4. 用于寡糖高效液相色谱 (HPLC) 分析的还原剂 吡啶硼烷作为高效液相色谱 (HPLC) 分析寡糖的还原剂 . 这在分析化学领域至关重要,特别是在分析复杂的碳水化合物结构方面 .

5. 影响脱蜡油碳化成中间相沥青的改性剂 它也用作脱蜡油的改性剂,影响其碳化成中间相沥青 . 该应用在材料科学领域意义重大,特别是在生产碳纤维和其他高性能材料方面 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000

作用机制

Target of Action

Pyridine borane, also known as Boron, trihydro(pyridine)-, (T-4)-, primarily targets carboxylic acids and amines . It acts as an efficient catalyst for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines . It is also used as a reducing agent for the reductive amination of aldehydes and ketones .

Mode of Action

Pyridine borane interacts with its targets by acting as a liquid catalyst . It provides improved solubility for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines to form secondary and tertiary carboxamides . It also demonstrates tolerance of potentially incompatible halo, nitro, and alkene functionalities .

Biochemical Pathways

Pyridine borane is involved in the amidation pathway . It catalyzes the direct amidation of carboxylic acids and amines to form secondary and tertiary carboxamides . This process is a key transformation in process and medicinal chemistry . Pyridine borane also plays a role in the PEGylation pathway , where it acts as a reducing agent for the PEGylation of L-asparaginase .

Pharmacokinetics

PEGylation is a process that improves the pharmacokinetic and pharmacodynamic properties of therapeutic proteins like L-asparaginase .

Result of Action

The primary result of pyridine borane’s action is the formation of secondary and tertiary carboxamides from the direct amidation of carboxylic acids and amines .

Action Environment

It should be kept away from water, acids, air, and oxidizing agents . It is relatively stable in neutral water solutions, but may release dihydrogen when used . These environmental factors can influence the action, efficacy, and stability of pyridine borane.

安全和危害

未来方向

Recent research has optimized TET-assisted pyridine borane sequencing (TAPS) for cfDNA (cfTAPS) to provide high-quality and high-depth whole-genome cell-free methylomes . This development is of interest to those seeking a stronger relationship between charge-transfer events and concomitant changes in molecular properties .

生化分析

Biochemical Properties

Pyridine borane plays a significant role in biochemical reactions. It is involved in the TET-assisted pyridine borane sequencing (TAPS), where 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) are first oxidized by TET to 5-carboxylcytosine (5caC) and then reduced to dihydrouracil (DHU) using pyridine borane . This process has around 98% conversion efficiency .

Cellular Effects

It is known that it plays a crucial role in the conversion of 5mC and 5hmC, which are important epigenetic markers in DNA . These modifications can regulate diverse biological processes, including development, aging, and cancer .

Molecular Mechanism

The molecular mechanism of Pyridine borane involves the oxidation of 5mC and 5hmC to 5caC by TET, followed by the reduction of 5caC to DHU using pyridine borane . This process allows for the detection of 5mC and 5hmC in DNA, providing valuable information about epigenetic modifications .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits multiple borane-nitrogen (BN) dative bond stretches that are coupled to Py’s vibrations .

Metabolic Pathways

Pyridine borane is involved in the metabolic pathway of DNA methylation and hydroxymethylation . It interacts with the TET enzyme in the oxidation of 5mC and 5hmC to 5caC .

属性

| { "Design of the Synthesis Pathway": "Pyridine borane can be synthesized by reducing pyridine boron trifluoride with sodium borohydride.", "Starting Materials": [ "Pyridine boron trifluoride", "Sodium borohydride" ], "Reaction": [ "Dissolve pyridine boron trifluoride in anhydrous tetrahydrofuran", "Add sodium borohydride slowly with stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the mixture and filter off the precipitated sodium fluoride", "Concentrate the filtrate under reduced pressure", "Recrystallize the residue from diethyl ether to obtain pyridine borane" ] } | |

| 110-51-0 | |

分子式 |

C5H5BN |

分子量 |

89.91 g/mol |

InChI |

InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H |

InChI 键 |

SZTRIFADSYXGNH-UHFFFAOYSA-N |

SMILES |

[B].C1=CC=NC=C1 |

规范 SMILES |

[B-][N+]1=CC=CC=C1 |

| 110-51-0 | |

Pictograms |

Flammable; Acute Toxic |

同义词 |

pyridine borane |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)